

Technical Monograph: 3-Chloro-4-(4-fluorophenoxy)aniline

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Compound of Interest

Compound Name: 3-Chloro-4-(4-fluorophenoxy)aniline

CAS No.: 937608-56-5

Cat. No.: B1308505

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CAS Number: 937608-56-5[1][2][3][4]

Executive Summary

3-Chloro-4-(4-fluorophenoxy)aniline is a specialized diaryl ether intermediate used primarily in the discovery of kinase inhibitors (e.g., EGFR, ErbB-2, DAPK1) and as a scaffold for benzoylurea insecticides.[1] Its structure combines an electron-rich aniline moiety with a lipophilic, metabolically stable fluorophenoxy group.[1] The strategic placement of the chlorine atom at the ortho position to the ether linkage influences the conformational lock of the diaryl system, a critical feature for binding affinity in active pharmaceutical ingredients (APIs).[1][2]

This guide outlines the validated synthesis, purification, and handling protocols for researchers utilizing this compound in drug development and agrochemical synthesis.[1][2]

Chemical Identity & Physicochemical Properties[4]

[5][6]

Property	Data
CAS Number	937608-56-5
IUPAC Name	3-Chloro-4-(4-fluorophenoxy)aniline
Molecular Formula	C ₁₂ H ₉ ClFNO
Molecular Weight	237.66 g/mol
SMILES	<chem>Nc1ccc(Oc2ccc(F)cc2)c(Cl)c1</chem>
Appearance	Off-white to pale brown solid
Solubility	Soluble in DMSO, Methanol, DCM; Insoluble in water
Key Functional Groups	Primary Amine (Nucleophile), Aryl Chloride, Fluorophenyl Ether

Synthetic Pathway & Methodology

The synthesis of **3-Chloro-4-(4-fluorophenoxy)aniline** requires a two-step sequence designed to preserve the halogen substituents.^[1] Standard hydrogenation methods (Pd/C) pose a risk of hydrodechlorination; therefore, chemoselective reduction protocols are mandatory.^{[1][2]}

Step 1: Nucleophilic Aromatic Substitution (S_NAr)

Objective: Construct the diaryl ether linkage.^{[1][2]} Reaction: 3,4-Dichloronitrobenzene + 4-Fluorophenol

3-Chloro-4-(4-fluorophenoxy)nitrobenzene.^[1]

- Reagents: 3,4-Dichloronitrobenzene (1.0 eq), 4-Fluorophenol (1.1 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).^{[1][2]}
- Solvent: DMF or DMSO (Polar aprotic is essential to solvate the phenoxide anion).^{[1][2]}
- Conditions: Heat to 80–100°C for 4–6 hours under N₂ atmosphere.

- Mechanism: The nitro group at position 1 activates the chlorine at position 4 (para) for nucleophilic attack.^{[1][2]} The chlorine at position 3 (meta) remains unreactive due to lack of resonance activation.^{[1][2]}
- Work-up: Quench with ice water. The product precipitates as a solid.^{[1][2]} Filter, wash with water to remove K_2CO_3 and DMF, and dry.^{[1][2]}

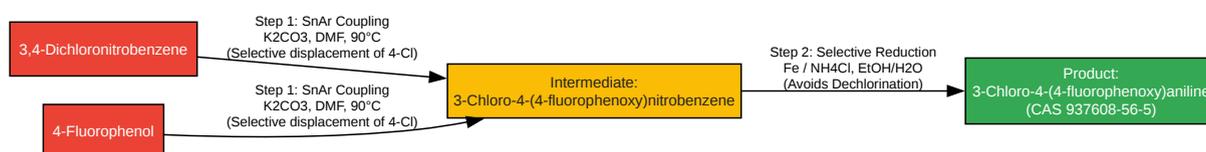
Step 2: Chemoselective Nitro Reduction

Objective: Reduce the nitro group to an amine without removing the chlorine atom.^{[1][2]}

Preferred Method: Iron-mediated reduction (Bechamp) or Platinum on Carbon (Pt/C).^{[1][2]}

- Protocol (Fe/NH₄Cl):
 - Suspend the nitro intermediate in Ethanol/Water (3:1).^{[1][2]}
 - Add Iron powder (5.0 eq) and Ammonium Chloride (NH₄Cl, 1.0 eq).
 - Reflux (80°C) with vigorous stirring for 2–4 hours.
 - Monitoring: TLC or HPLC (Disappearance of nitro peak).
 - Work-up: Filter hot through Celite to remove iron oxides. Concentrate the filtrate. Extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄.^{[1][2]}
- Why this method? Iron reduction is mild and highly selective for nitro groups in the presence of aryl halides.^{[1][2]} Catalytic hydrogenation with Pd/C often leads to dechlorination (loss of the 3-Cl atom), forming the impurity 4-(4-fluorophenoxy)aniline.^{[1][2]}

Visualization: Synthesis Workflow



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Caption: Chemoselective synthesis pathway preventing hydrodechlorination of the scaffold.

Applications in Drug Discovery[4][5]

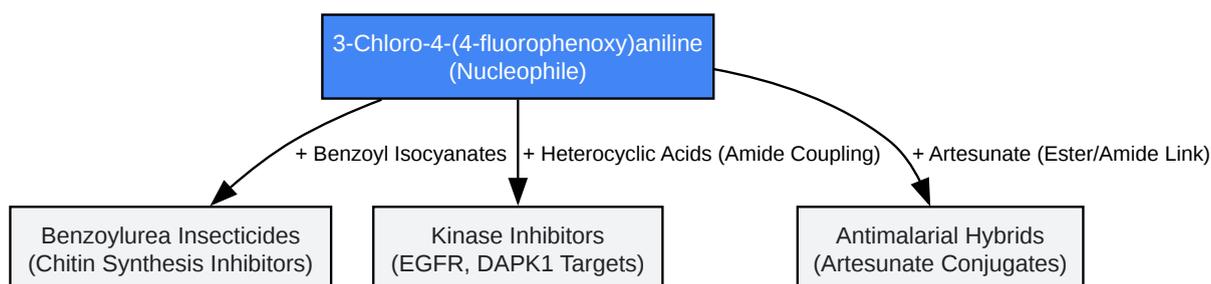
This aniline serves as a "privileged scaffold" for Type II kinase inhibitors.[1][2] The 3-Cl substituent forces the ether linkage out of planarity, creating a specific 3D conformation that fits into the hydrophobic pocket of kinases like EGFR.[1]

Key Reaction: Urea/Amide Formation

To generate bioactive molecules (e.g., Lufenuron analogs or Kinase Inhibitors), the aniline nitrogen is typically coupled with isocyanates or carboxylic acids.[1][2]

- Reaction A (Ureas): React with 2,6-difluorobenzoyl isocyanate to form benzoylurea chitin synthesis inhibitors.[1][2]
- Reaction B (Amides): Coupling with pyrimidine-based carboxylic acids using HATU/DIPEA to target EGFR/ErbB-2.[1][2]

Visualization: Downstream Applications



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Caption: Pharmacological diversification of the **3-chloro-4-(4-fluorophenoxy)aniline** scaffold.

Analytical Characterization & QC

To ensure the integrity of the compound for biological testing, the following QC parameters must be met:

- HPLC Purity: >98% (Area %).
 - Impurity Watch: Check for Des-chloro analog (M-34) if catalytic hydrogenation was attempted.[\[1\]](#)[\[2\]](#)
- ¹H-NMR (DMSO-d₆):
 - 5.0–5.5 ppm (Broad s, 2H, -NH₂).[\[1\]](#)[\[2\]](#)
 - 6.8–7.2 ppm (Multiplets, 7H, Aromatic).[\[1\]](#)[\[2\]](#) Look for the specific splitting pattern of the 4-fluorophenyl group (AA'BB' system coupled with F).
- Mass Spectrometry (ESI+):
 - Target Mass: 238.04 [M+H]⁺.[\[1\]](#)[\[2\]](#)
 - Isotope Pattern: Distinct 3:1 ratio for M and M+2 peaks due to Chlorine.[\[1\]](#)[\[2\]](#)

Safety & Handling (MSDS Highlights)

- Hazard Classification: Acute Tox. 3 (Oral/Dermal/Inhalation).[\[1\]](#)[\[2\]](#)
- Specific Risks:
 - Methemoglobinemia: Like many anilines, this compound can induce methemoglobin formation, reducing blood oxygen transport.[\[1\]](#)[\[2\]](#)
 - Skin Sensitization: Potential allergen.[\[1\]](#)[\[2\]](#)
- PPE Requirements: Double nitrile gloves, full-face respirator (if dust is generated), and lab coat.[\[1\]](#)[\[2\]](#) Handle strictly inside a fume hood.[\[1\]](#)[\[2\]](#)

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